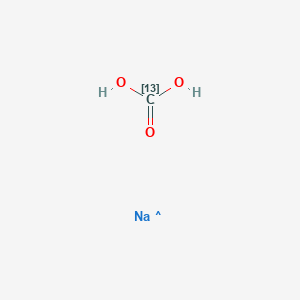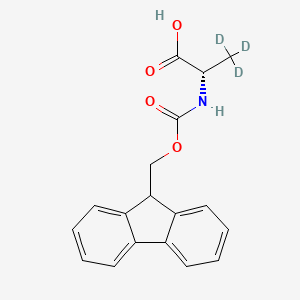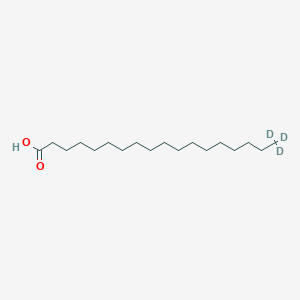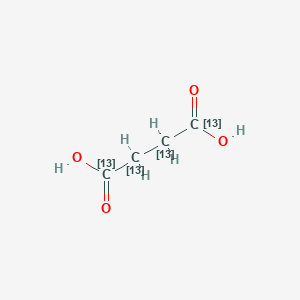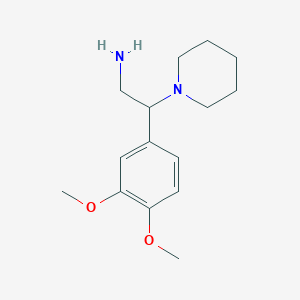
2-(3,4-Diméthoxyphényl)-2-pipéridin-1-yl-éthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of phenethylamine, which is a basic structure for many neurotransmitters in the brain, such as dopamine and adrenaline. The 3,4-dimethoxy-phenyl group suggests that it has two methoxy (O-CH3) groups attached to the phenyl ring .
Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and reagents present. For example, the amine group might undergo reactions like acylation or alkylation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique
Synthèse de la phtalocyanine de silicium axiale
Ce composé peut être utilisé dans la synthèse de la phtalocyanine de silicium axiale . La structure du composé a été justifiée par FT-IR, 1 H NMR, 13 C NMR, UV-Vis et spectres de masse . L'action de conglomération du composé de phtalocyanine a été déterminée par des spectres UV-visible à différentes concentrations et dans différents solvants .
Études DFT et d'amarrage moléculaire
Le composé peut être utilisé dans des études DFT et d'amarrage moléculaire . Certains paramètres de ce composé de phtalocyanine de silicium axial ont été étudiés par la chimie computationnelle . L'optimisation structurale de la phtalocyanine de silicium axiale substituée par le composé, les énergies HOMO-LUMO et les cartes MEP ont été réalisées par des études de théorie de la fonctionnelle de la densité (DFT) .
3. Théorie quantique de l'atome dans les molécules (QTAIM) Une analyse des liaisons chimiques de la molécule a été réalisée avec la théorie quantique de l'atome dans les molécules (QTAIM) . Ceci fournit des informations précieuses sur les liaisons chimiques et la structure électronique de la molécule.
Étude d'amarrage moléculaire
Une étude d'amarrage moléculaire a été appliquée à cette nouvelle molécule de phtalocyanine dans son mécanisme de liaison . Ceci aide à comprendre l'interaction de la molécule avec d'autres molécules biologiques, ce qui est crucial dans la conception et la découverte de médicaments.
Synthèse de dérivés de diarylquinoléine
Le composé peut être utilisé dans la synthèse de dérivés de diarylquinoléine . Ces dérivés sont connus pour leurs activités anticancéreuses, antituberculeuses, antifongiques et antivirales .
Inhibition de la corrosion
Le composé peut potentiellement être utilisé comme inhibiteur de corrosion . Cette application est particulièrement importante dans les industries où la corrosion des métaux peut entraîner des pertes économiques importantes.
Mécanisme D'action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it might interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
Based on its structural similarity to dmpea, it might interact with dopamine receptors, leading to changes in neurotransmission .
Biochemical Pathways
If it acts similarly to dmpea, it might influence the dopaminergic pathways .
Pharmacokinetics
Similar compounds like dmpea have been shown to have some activity as a monoamine oxidase inhibitor , which could impact its bioavailability and metabolism.
Result of Action
Dmpea has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . If 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine acts similarly, it might have similar effects.
Analyse Biochimique
Biochemical Properties
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. This compound interacts with several enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes are responsible for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The interaction of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine with these enzymes can lead to the inhibition of their activity, resulting in increased levels of neurotransmitters in the synaptic cleft .
Additionally, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has been shown to bind to various receptor proteins, including dopamine receptors and serotonin receptors. These interactions can modulate the signaling pathways associated with these receptors, leading to altered neurotransmission and potential psychoactive effects .
Cellular Effects
The effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine on cellular processes are diverse and depend on the specific cell type and context. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can lead to increased levels of dopamine, which in turn can activate downstream signaling pathways such as the cAMP-PKA pathway .
In non-neuronal cells, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. This can result in changes in the levels of various metabolites and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine exerts its effects through several mechanisms. One key mechanism is the inhibition of monoamine oxidase, which prevents the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects .
Additionally, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can bind to dopamine and serotonin receptors, modulating their activity and influencing downstream signaling pathways. This can result in changes in gene expression and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can result in adaptive changes in cellular function, such as receptor desensitization and alterations in enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine in animal models vary with different dosages. At low doses, this compound can enhance neurotransmitter signaling and produce psychoactive effects. At high doses, it can lead to toxic effects, including neurotoxicity and damage to dopaminergic neurons . Threshold effects have been observed, where a certain dosage is required to produce significant biochemical and cellular changes.
Metabolic Pathways
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown and methylation of neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites in the brain and other tissues.
Transport and Distribution
Within cells and tissues, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmitter systems . Transporters and binding proteins may facilitate its movement within cells, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial enzymes can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUGRPOSRWTAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

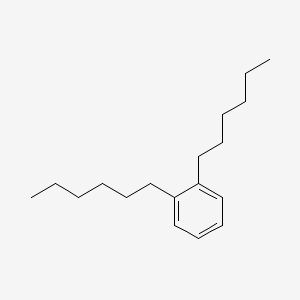

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)




![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
